1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

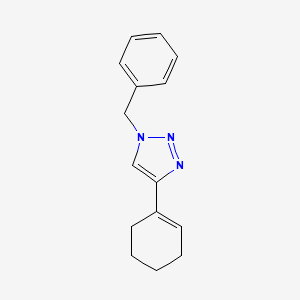

The compound 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- belongs to the 1,2,3-triazole family, a class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science . Its structure features a triazole core substituted at the 1-position with a phenylmethyl (benzyl) group and at the 4-position with a cyclohexenyl moiety. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles .

Biological Activity

The compound 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- (CAS Number: 632329-85-2) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

- Molecular Formula : C15H17N3

- Molecular Weight : 239.31558 g/mol

- Structure : The compound features a triazole ring substituted with a cyclohexenyl group and a phenylmethyl moiety, contributing to its biological activity.

Anticancer Activity

Research has demonstrated that various triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazoles can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, leading to apoptosis in cancer cells.

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects of triazole derivatives, it was found that certain compounds displayed notable activity against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 1.1 |

| Triazole Derivative B | HCT-116 | 2.6 |

| Triazole Derivative C | HepG2 | 1.4 |

These results indicate that the synthesized triazole derivatives can be more effective than standard chemotherapy drugs like doxorubicin and 5-fluorouracil, particularly in targeting TS activity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In another study, the antimicrobial activities of several triazole derivatives were evaluated against common pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

These findings suggest that the compound exhibits promising antimicrobial potential, which could be beneficial in treating infections caused by these bacteria .

The biological activity of 1H-1,2,3-Triazole, 4-(1-cyclohexen-1-yl)-1-(phenylmethyl)- is attributed to its ability to interact with specific biological targets:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Computational Studies

Molecular docking studies have been conducted to understand the binding interactions between the triazole compound and its biological targets. These studies reveal favorable binding affinities, supporting its potential as a therapeutic agent .

Q & A

Q. Basic: What are the standard synthetic protocols for 1H-1,2,3-triazole derivatives using click chemistry?

Answer:

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1H-1,2,3-triazole derivatives. Key steps include:

- Reagents : Copper sulfate (CuSO₄), sodium ascorbate (reducing agent), and Hünig’s base (DIPEA) in solvents like MeCN or THF/water mixtures .

- Conditions : Reactions typically proceed at 50°C for 16 hours, achieving yields of 60–94% depending on substituents (Table 1) .

- Workup : Purification via column chromatography or extraction (e.g., ethyl acetate/water) .

Table 1: Representative Yields for Triazole Derivatives (Selected Data)

| Alkyne Substituent | Yield (%) | Reference |

|---|---|---|

| 4-OMeC₆H₄ | 89 | |

| 4-CF₃C₆H₄ | 90 | |

| 2,4-F₂C₆H₃ | 94 |

Q. Basic: How are 1H-1,2,3-triazole derivatives structurally characterized?

Answer:

Multi-modal spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : Distinct ¹H NMR signals (e.g., δ 7.67–7.05 ppm for aromatic protons; δ 4.77 ppm for methylene groups) confirm regioselectivity and substituent placement .

- HRMS : Validates molecular weight (e.g., [M + H]⁺ = 317.1141 for compound 5c) .

- X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., compound 5c crystallized from MeOH) .

Q. Advanced: How can reaction conditions be optimized for higher yields or regioselectivity?

Answer:

Optimization strategies include:

- Catalyst Systems : CuI with DIPEA outperforms CuSO₄/ascorbate in polar aprotic solvents (e.g., MeCN), enhancing yields to >90% .

- Solvent Ratios : THF/water (1:1) improves solubility of hydrophobic alkynes, reducing side reactions .

- Temperature Control : Lower temperatures (e.g., 25°C) favor regioselectivity in sterically hindered systems .

Q. Advanced: How do substituents influence biological activity in triazole-based compounds?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs) : 4-CF₃ or 4-Br substituents enhance antimicrobial potency by increasing membrane permeability .

- Linker Effects : Sulfonyl (-SO₂-) linkages improve specificity compared to carbonyl amide (-CONH-) groups in enzyme inhibition (Fig. 5A vs. 5B) .

- Hydrophobic Moieties : Cyclohexenyl or benzyl groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .

Q. Advanced: How are contradictions in reported biological activities resolved?

Answer:

Discrepancies arise due to:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and include positive controls (e.g., metronidazole for triazole derivatives) .

- Purity Verification : Use HPLC or TLC (Rf values) to rule out impurities affecting bioactivity .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding interactions inconsistent with experimental data .

Q. Advanced: What emerging applications exist for 1H-1,2,3-triazole derivatives beyond drug discovery?

Answer:

- Materials Science : Poly(4-vinyl-1H-1,2,3-triazole) membranes exhibit proton conductivity 10⁵× higher than imidazole analogs, enabling fuel cell applications .

- Supramolecular Chemistry : Triazoles act as ligands for metal-organic frameworks (MOFs) due to their stable coordination with Cu(I) or Fe(II) .

- Biosensors : Triazole-fluorescent probes detect reactive oxygen species (ROS) in live-cell imaging .

Q. Advanced: How are mechanistic pathways in triazole synthesis probed experimentally?

Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., azide formation) .

- Isotope Labeling : ¹³C-labeled alkynes track regioselectivity in cycloaddition reactions .

- DFT Calculations : Predict transition states and regiochemical outcomes (e.g., 1,4- vs. 1,5-triazole isomers) .

Q. Advanced: What strategies improve scalability of triazole synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous-flow reactors reduce reaction times (2–4 hours vs. 16 hours) and enhance reproducibility .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

- Catalyst Recycling : Immobilize Cu(I) on silica gel to minimize metal leaching .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Stability and Reactivity

All CuAAC-synthesized triazoles exhibit chemical inertness under oxidative, reductive, and hydrolytic conditions, making them suitable for drug development .

Key Research Findings

Regioselectivity : CuAAC ensures exclusive 1,4-substitution, critical for consistent pharmacological profiles .

Structure-Activity Relationships (SAR) :

- Bulky substituents (e.g., cyclohexenyl) may reduce enzyme binding efficiency due to steric hindrance .

- Aromatic groups (e.g., benzyl) improve binding affinity in CA-II inhibitors by 20–40% compared to alkyl analogs .

Synthetic Efficiency : CuAAC achieves >95% conversion in aqueous or organic media, enabling scalable production .

Properties

CAS No. |

632329-85-2 |

|---|---|

Molecular Formula |

C15H17N3 |

Molecular Weight |

239.32 g/mol |

IUPAC Name |

1-benzyl-4-(cyclohexen-1-yl)triazole |

InChI |

InChI=1S/C15H17N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1,3-4,7-9,12H,2,5-6,10-11H2 |

InChI Key |

ITHXVNHUGCAYAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CN(N=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.